Scaffold Nitrogen Topology: 2,6,9- vs. 1,3,8-Triazaspiro[4.5]decane Regioisomerism
6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One possesses a 2,6,9-triazaspiro[4.5]decan-10-one scaffold in which the three ring nitrogens occupy positions 2, 6, and 9, with the carbonyl at C10. This contrasts with the dominant 1,3,8-triazaspiro[4.5]decane scaffold (nitrogens at N1, N3, N8; carbonyl at C4) that underpins published mPTP inhibitors [1] and NOP/5-HT1A receptor ligands [2]. The consequence is a fundamentally different hydrogen-bond donor/acceptor geometry: the 2,6,9 scaffold presents one H-bond donor (N4-H of the pyrrolidine) and three acceptors (N2, N6, C10=O), compared to the 1,3,8 scaffold's distinct donor/acceptor pattern determined by the N1-phenyl and C4-carbonyl arrangement in spiroxatrine-like analogs [2]. This topological distinction is critical because SAR studies on the 1,3,8 scaffold demonstrate that even minor shifts in substituent positioning (e.g., α vs. β hydroxyl placement) can switch NOP receptor activity profiles [3].
| Evidence Dimension | Scaffold nitrogen atom positions and H-bond donor/acceptor count |
|---|---|
| Target Compound Data | 2,6,9-Triazaspiro[4.5]decan-10-one: N at positions 2, 6, 9; C=O at C10; 1 HBD, 3 HBA |
| Comparator Or Baseline | 1,3,8-Triazaspiro[4.5]decane scaffold (dominant literature class): N at positions 1, 3, 8; C=O at C4 (typical) |
| Quantified Difference | Topologically distinct nitrogen placement leading to non-overlapping pharmacophoric vector space; class-level inference only — no direct head-to-head comparison data available. |
| Conditions | Structural comparison based on published X-ray/synthetic characterization of 1,3,8-triazaspiro[4.5]decane derivatives [1] and SMILES-derived topology of the target compound |
Why This Matters
For scaffold-hopping or IP diversification programs, the 2,6,9-triazaspiro[4.5]decan-10-one core offers a patentably and pharmacologically distinct topology that cannot be accessed by modifying 1,3,8-triazaspiro[4.5]decane starting materials.
- [1] Morciano G, et al. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-ATP Synthase. J Med Chem. 2018;61(16):7131-7143. doi:10.1021/acs.jmedchem.8b00278. View Source
- [2] Sorbi C, et al. Spiroxatrine derivatives towards 5-HT1A receptor selectivity. Pharmacol Rep. 2020;72(2):427-434. doi:10.1007/s43440-019-00039-4. View Source
- [3] Corrado S, et al. Synthesis and Structure–Activity Relationships of Triazaspirodecanone Derivatives as Nociceptin/Orphanin FQ Receptor Ligands. Chem Biol Drug Des. 2015;86:447-458. doi:10.1111/cbdd.12505. View Source
